molecular formula C14H8F3N3O2 B2732938 3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 950277-20-0

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2732938
CAS No.: 950277-20-0
M. Wt: 307.232
InChI Key: WUKHBPBBDGSDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H8F3N3O2 and its molecular weight is 307.232. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has demonstrated the potential of 1,2,4-oxadiazole derivatives, closely related to the compound of interest, as apoptosis inducers and potential anticancer agents. The discovery and structure-activity relationship of such compounds have shown promising activity against breast and colorectal cancer cell lines, with identified compounds inducing apoptosis and arresting cancer cells in specific phases of the cell cycle. The molecular target identified for these compounds is TIP47, an IGF II receptor binding protein, highlighting their specificity and potential therapeutic value in cancer treatment (Han-Zhong Zhang et al., 2005).

Luminescence and Photophysical Properties

The synthesis of novel dinuclear Eu^3+ complexes with 1,2,4-oxadiazole derivatives has been explored to study the influence of such compounds on photoluminescent properties. These studies reveal that modifications in the oxadiazole ring lead to changes in emission properties, suggesting applications in materials science, especially in the development of new luminescent materials with potential use in optical devices and sensors (Si Zhen-jun, 2011).

Electron-Transporting and Exciton-Blocking Materials

Oxadiazole derivatives have been synthesized and studied for their electron-transporting and exciton-blocking capabilities in organic light-emitting diodes (OLEDs). These materials have shown to significantly reduce driving voltages and enhance efficiency in OLED devices, indicating their importance in improving the performance of electronic displays and lighting technologies (Cheng-Hung Shih et al., 2015).

Polymorphism and Structural Analysis

The study of polymorphism in closely related 1,2,4-oxadiazole derivatives has provided insights into the potential anticancer activity of these compounds. Understanding the polymorphic structures and intermolecular interactions enhances our knowledge of the molecular basis of their activity and can guide the design of more effective cancer therapies (S. Shishkina et al., 2019).

Properties

IUPAC Name

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)9-4-1-3-8(7-9)11-19-13(22-20-11)10-5-2-6-18-12(10)21/h1-7H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKHBPBBDGSDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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